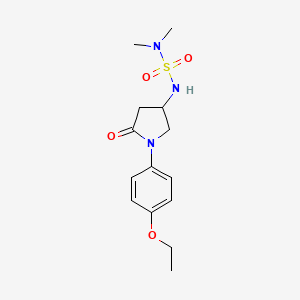

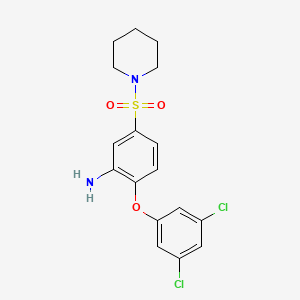

4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidine and has been found to have significant biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalytic Applications in Analytical Acylations

4-Dimethylaminopyridine, a catalyst closely related to the chemical structure of 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been identified as an effective catalyst in analytical acylations. This compound demonstrates a specific catalytic activity significantly higher than that of pyridine, making it valuable in the titrimetric determination of hydroxy groups (Connors & Albert, 1973).

Synthesis of Pyrrole Derivatives

Research has explored the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, a process facilitated by the presence of related compounds. This process yields significant insights into the energy barriers for rotation around the N-aryl single bond, revealing observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).

Recyclable Catalyst in Acylation

A DMAP salt with a simple structure, closely related to this compound, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This highlights the potential of such compounds in sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Schiff Base Copper(II) Complexes in Alcohol Oxidation

The reaction of compounds structurally similar to this compound with Cu(II) salts has led to the creation of Schiff base copper(II) complexes. These complexes have shown efficiency as selective catalysts in the peroxidative oxidation of primary and secondary alcohols (Hazra, Martins, Silva, & Pombeiro, 2015).

Photophysical Properties of 4-Aza-Indole Derivatives

A novel 4-aza-indole derivative, structurally akin to this compound, has been studied for its photophysical properties. This research offers potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).

Electrophilic Substitutions in Thiazole Derivatives

Compounds like this compound have been utilized in transformations leading to substituted thiazolo[5,4-c]pyridine-7-carboxylates. This research is crucial in understanding the chemistry of thiazole derivatives (Albreht, Uršič, Svete, & Stanovnik, 2009).

Applications in Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine, structurally related to this compound, has been utilized to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application in surface plasmon resonance spectroscopy demonstrates the potential of these compounds in surface science (Gandubert & Lennox, 2006).

Propiedades

IUPAC Name |

4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQGIDHKEDTNPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)

![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)